Cas no 1704074-40-7 ((4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid)

(4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid is a boronic acid derivative featuring a 3-chloropropoxy and a fluorine substituent on the phenyl ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety enables efficient carbon-carbon bond formation with aryl or vinyl halides. The 3-chloropropoxy side chain offers additional reactivity for further functionalization, while the fluorine substituent enhances electronic modulation of the aromatic system. Its stability under typical coupling conditions and compatibility with diverse reaction setups make it a versatile intermediate in pharmaceutical and materials science research. The compound is typically handled under inert conditions due to the sensitivity of boronic acids to protodeboronation.
(4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid structure
1704074-40-7 structure
Product Name:(4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid
CAS No:1704074-40-7
MF:C9H11BClFO3
MW:232.444245576859
MDL:MFCD28400376
CID:4672908
Update Time:2025-10-29

(4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-(3-chloropropoxy)-3-fluorophenyl)boronic acid
    • AM88193
    • (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid
    • MDL: MFCD28400376
    • Inchi: 1S/C9H11BClFO3/c11-4-1-5-15-9-3-2-7(10(13)14)6-8(9)12/h2-3,6,13-14H,1,4-5H2
    • InChI Key: HBZAEBVZCYVVBM-UHFFFAOYSA-N
    • SMILES: ClCCCOC1C=CC(B(O)O)=CC=1F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 185
  • Topological Polar Surface Area: 49.7

(4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid Pricemore >>

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Additional information on (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid

Introduction to (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid (CAS No. 1704074-40-7)

(4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid (CAS No. 1704074-40-7) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative is characterized by its unique structural features, including a chloropropoxy substituent and a fluorine atom, which confer it with distinct chemical properties and potential applications.

The structure of (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid consists of a boronic acid group attached to a phenyl ring, which is further substituted with a 3-chloropropoxy group at the para position and a fluorine atom at the meta position. The presence of these functional groups imparts the molecule with enhanced reactivity and selectivity in various chemical reactions, making it an attractive building block for the synthesis of complex organic molecules.

In the realm of medicinal chemistry, (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid has shown promise as an intermediate in the development of novel pharmaceuticals. Recent studies have explored its use in the synthesis of compounds with potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders. The chloropropoxy and fluorine substituents can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, enhancing their efficacy and reducing side effects.

One notable application of (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid is in Suzuki-Miyaura coupling reactions, a widely used method for the formation of carbon-carbon bonds. The boronic acid group facilitates these coupling reactions by reacting with halides or pseudohalides in the presence of palladium catalysts. This reaction is particularly useful for constructing complex molecular architectures, including those found in natural products and bioactive compounds.

Beyond its role in organic synthesis, (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid has also been investigated for its potential in materials science. Boronic acids are known for their ability to form dynamic covalent bonds, which can be exploited in the design of adaptive materials and self-healing systems. The unique combination of functional groups in this compound may enable the development of materials with tunable properties, such as stimuli-responsive polymers and smart coatings.

The synthesis of (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid typically involves several steps, starting from commercially available starting materials. One common approach involves the reaction of 4-hydroxy-3-fluorobenzeneboronic acid with 1,3-dichloropropane in the presence of a base to form the chloropropoxy derivative. Subsequent purification steps ensure high purity and yield, making this compound readily accessible for various applications.

In terms of safety and handling, it is important to note that while (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid is not classified as a hazardous material, standard laboratory precautions should be followed when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, storage conditions should be carefully controlled to maintain stability and prevent degradation.

The future prospects for (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid are promising. Ongoing research continues to uncover new applications and optimize existing processes involving this compound. As synthetic methodologies advance and new catalytic systems are developed, the versatility and utility of (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid are likely to expand further.

In conclusion, (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid (CAS No. 1704074-40-7) is a valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features make it an essential building block for the development of novel pharmaceuticals and advanced materials. As research in these fields continues to evolve, the importance of this compound is expected to grow, contributing to significant advancements in science and technology.

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